2-{[4-(Dimethylamino)phenyl](hydroxy)methyl}naphthalene-1,4-dione
Description
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione is a naphthoquinone derivative featuring a dimethylamino-substituted phenyl group and a hydroxymethyl moiety attached to the naphthalene core. Naphthoquinones are redox-active compounds with diverse biological and chemical applications, including roles as antimicrobial, anticancer, and electron-transfer agents . The dimethylamino group enhances electron density via resonance effects, while the hydroxymethyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Properties
CAS No. |
6629-19-2 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H17NO3/c1-20(2)13-9-7-12(8-10-13)18(22)16-11-17(21)14-5-3-4-6-15(14)19(16)23/h3-11,18,22H,1-2H3 |
InChI Key |
SOHBBNNFCYTYIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Preparation Methods
Acid/Base-Catalyzed Condensation
- The most common approach is an acid- or base-catalyzed condensation between 2-hydroxynaphthalene-1,4-dione and 4-(dimethylamino)benzaldehyde.
- Catalysts such as 4-dimethylaminopyridine (DMAP) , triethylamine (Et3N) , pyridine , or DABCO have been investigated for similar naphthoquinone derivatives.
- Among these, DMAP is notably effective, providing high yields (up to 91-96%) under mild conditions, typically in ethanol solvent with microwave irradiation to accelerate the reaction.
One-Pot Multi-Component Condensation
- Recent advances include one-pot, multi-component reactions combining 2-hydroxynaphthalene-1,4-dione, aromatic amines, and aldehydes under ultrasonic irradiation or microwave conditions.
- This method enhances reaction efficiency and yield, reducing reaction times to 5–15 minutes with yields exceeding 90%.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Mix 2-hydroxynaphthalene-1,4-dione (1 equiv) and 4-(dimethylamino)benzaldehyde (1 equiv) in ethanol | Formation of intermediate complex |
| 2 | Add DMAP (20 mol%) as catalyst | Enhances nucleophilic addition |
| 3 | Apply microwave irradiation at reflux for 15 minutes | Rapid reaction, high conversion |
| 4 | Cool reaction mixture, filter precipitate | Product isolation |
| 5 | Purify by recrystallization from ethanol | Pure 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione obtained |
Reaction Optimization Data
| Entry | Catalyst | Solvent | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Et3N (20 mol%) | EtOH | Microwave reflux, 30 min | 0 | No product formed |
| 2 | Pyridine (20 mol%) | EtOH | Microwave reflux, 30 min | 38 | Moderate yield |
| 3 | DABCO (20 mol%) | EtOH | Microwave reflux, 30 min | 59 | Improved yield |
| 4 | DMAP (20 mol%) | EtOH | Microwave reflux, 15 min | 96 | Highest yield, optimal catalyst |
| 5 | DMAP (20 mol%) | CH3CN | Microwave reflux, 15 min | 65 | Lower yield in acetonitrile |
| 6 | DMAP (20 mol%) | H2O | Microwave reflux, 15 min | Trace | Poor yield in water |
| 7 | DMAP (20 mol%) | EtOH/H2O (1:1) | Microwave reflux, 15 min | 71 | Moderate yield in mixed solvent |
Adapted from related naphthoquinone derivative syntheses showing catalyst and solvent effects on yield.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acid/Base-Catalyzed Condensation | 2-hydroxynaphthalene-1,4-dione + 4-(dimethylamino)benzaldehyde | DMAP (20 mol%) | EtOH, microwave reflux, 15 min | Up to 96 | High yield, mild conditions, rapid | Requires microwave setup |
| One-Pot Multi-Component Synthesis | 2-hydroxynaphthoquinone + aldehydes + amines | Ammonium acetate, DMAP | Ultrasonic or microwave, room temp to reflux | 91–98 | Eco-friendly, efficient | Limited substrate scope |
| Grignard Coupling (related derivatives) | 1,4-dihalonaphthalene + methyl magnesium halide | Nickel-phosphine complex | Inert atmosphere, 95-105°C | >90 | Industrially scalable, high purity | Harsh conditions, not for hydroxy derivatives |
Research Findings and Notes
- The use of DMAP as a catalyst significantly improves the yield and reduces reaction time for condensation reactions involving naphthoquinone derivatives.
- Microwave and ultrasonic irradiation are effective energy inputs for accelerating these reactions in environmentally benign solvents such as ethanol.
- The hydroxy substitution at the 2-position in naphthalene-1,4-dione plays a crucial role in the reactivity and selectivity of the condensation process.
- Industrial preparation methods for related naphthoquinone derivatives emphasize the use of nickel-phosphine catalysis and Grignard reagents for methyl substitutions but are less applicable for hydroxy-functionalized compounds.
- The reaction conditions are generally mild, with temperatures ranging from room temperature to reflux in ethanol or mixed solvents, facilitating scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxy and dimethylamino groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is compared to structurally related naphthoquinones (Table 1):
Key Observations :
- Electron Effects: The dimethylamino group (electron-donating) contrasts with nitro (electron-withdrawing) groups in analogs like 2-[(4-nitrophenyl)amino]naphthalene-1,4-dione, altering redox potentials and reactivity .
- Lipophilicity: Chloro and thio substituents (e.g., 2-chloro-3-{[4-(dimethylamino)phenyl]amino}) increase logP values, whereas polar groups (hydroxymethyl) reduce membrane permeability .
Physical and Chemical Properties
- Melting Points: Compounds with hydrogen-bonding groups (e.g., hydroxymethyl) often exhibit higher melting points. For example, 2-chloro-3-((2,5-difluorobenzyl)amino)naphthalene-1,4-dione melts at 123–125°C , whereas the target compound’s melting point is unreported but expected to be elevated due to H-bonding.
- Solubility: The hydroxymethyl group enhances aqueous solubility compared to non-polar analogs like 2-(butylthio) derivatives .
Biological Activity
2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione (commonly referred to as DMNH) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
DMNH is characterized by the following molecular formula:
- Chemical Formula : C19H17NO3
- Molecular Weight : 313.35 g/mol
The structural features of DMNH include a naphthalene backbone with a dimethylamino group and a hydroxymethyl substituent, which are critical for its biological activity.
Biological Activity Overview
DMNH exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that DMNH possesses significant antifungal properties against various strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting fungal growth.
- Antioxidant Properties : The compound has shown to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.
- Anticancer Potential : Preliminary studies indicate that DMNH may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of DMNH can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DMNH has been identified as an inhibitor of certain enzymes involved in cell signaling pathways, which may contribute to its anticancer effects.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant capacity of DMNH is linked to its ability to modulate ROS levels within cells, thereby influencing cell survival and apoptosis.
- Interaction with Cellular Targets : The presence of the dimethylamino group enhances the lipophilicity of DMNH, facilitating its interaction with cellular membranes and potential targets within the cell.
Antifungal Activity
A study published in Compounds evaluated the antifungal efficacy of DMNH against Fusarium oxysporum. Results indicated an MIC value of 6.25 µg/mL, demonstrating superior activity compared to conventional antifungal agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| DMNH | 6.25 | High |
| Miconazole | 12.5 | Moderate |
Antioxidant Activity
Research conducted on the antioxidant properties of DMNH revealed that it significantly reduced lipid peroxidation in vitro. The compound's ability to donate electrons was quantified using the DPPH assay, yielding an IC50 value of 15 µM, indicating strong antioxidant potential .
Anticancer Studies
In vitro studies on breast cancer cell lines showed that DMNH induced apoptosis through caspase activation. A dose-dependent response was observed, with significant cell death at concentrations above 10 µM .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis |
| PC-3 (Prostate) | 15 | Cell Cycle Arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
